Reb-M

Vue d'ensemble

Description

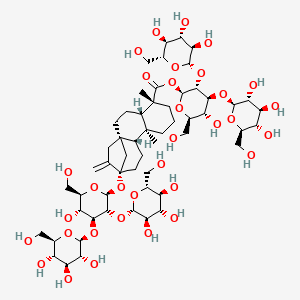

Rebaudioside M is a steviol glycoside that is more than 100 times sweeter than sugar . It is a diterpene glycoside isolated from the leaves of the Stevia rebaudiana plant . It has a clean sweet taste with a slight bitter or licorice aftertaste .

Synthesis Analysis

Rebaudioside M is produced via enzymatic bioconversion of purified stevia leaf extract using UDP-glucosyltransferase and sucrose synthase enzymes . A variant UGT94D1-F119I/D188P was developed through protein engineering. This mutant exhibited a 6.33-fold improvement in catalytic efficiency, and produced Reb M2 with 92% yield .

Molecular Structure Analysis

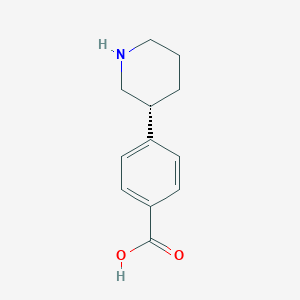

Rebaudioside M has a molecular formula of C56H90O33 . Its average mass is 1291.294 Da and its monoisotopic mass is 1290.536377 Da . The structure of this product was further investigated by 1D and 2D NMR spectroscopy .

Chemical Reactions Analysis

The major reaction pathways in aqueous solutions (pH 2–8) for rebaudioside M are similar to rebaudioside A .

Physical And Chemical Properties Analysis

Rebaudioside M is a zero-calorie sweetener . It has a clean sweet taste with a slight bitter or licorice aftertaste .

Applications De Recherche Scientifique

Édulcorant alimentaire et des boissons

Le Reb-M se distingue par ses propriétés uniques en tant qu'édulcorant naturel non calorique dans les produits alimentaires et les boissons. Il a été examiné à l'aide du modèle de Beidler pour déterminer son potentiel en tant qu'édulcorant de haute puissance, isolé de Stevia rebaudiana Bertoni .

Application au yaourt sans sucre

Dans l'industrie laitière, le this compound a été utilisé pour remplacer le saccharose dans le yaourt. Des études ont montré que le remplacement de 60 % du saccharose par du this compound peut donner le meilleur score sensoriel pour le yaourt, ce qui indique son efficacité en tant qu'agent sucrant dans les produits à teneur réduite en sucre .

Production par fermentation

Le this compound peut être produit par un processus de fermentation utilisant une souche non toxique et non pathogène de la levure Yarrowia lipolytica. Cette méthode implique la bioconversion des sucres par fermentation pour obtenir un mélange de glycosides de stéviol contenant du this compound .

Production commerciale et pureté

Un processus de fermentation évolutif a été développé pour produire du this compound en quantités commerciales avec une pureté élevée. Manus Biosynthesis travaille à la production de quantités importantes de this compound avec une pureté allant jusqu'à 95 %, ce qui indique son potentiel pour une production à grande échelle et son utilisation dans diverses applications .

Mécanisme D'action

Target of Action

Rebaudioside M, a steviol glycoside, is a natural non-caloric sweetener that is found in the leaves of the Stevia rebaudiana plant . Its primary target is the human taste receptors, specifically the sweet taste receptors on the tongue. These receptors are responsible for the perception of sweetness, and Rebaudioside M interacts with them to produce a sweet taste that is 200-350 times more potent than sucrose .

Mode of Action

Rebaudioside M interacts with the sweet taste receptors on the tongue, triggering a response that is perceived as sweetness. This interaction is due to the structure of Rebaudioside M, which fits into the binding sites of these receptors . The resulting changes include the activation of these receptors and the subsequent signal transduction pathways that lead to the perception of sweetness.

Biochemical Pathways

The biochemical pathway affected by Rebaudioside M is the taste transduction pathway. When Rebaudioside M binds to the sweet taste receptors, it activates a G-protein coupled receptor pathway. This leads to the activation of adenylate cyclase, increased production of cyclic AMP (cAMP), and the activation of protein kinase A. These downstream effects result in the perception of sweetness .

Pharmacokinetics

Rebaudioside M is readily absorbed after oral administration and is metabolized to steviol and steviol glucuronide . No effect on glucose nor insulin or c-peptide excursion was observed during the oral glucose tolerance test at the time of maximal metabolite concentrations . Thus, no antidiabetic properties of rebaudioside M could be observed in patients with type 2 diabetes mellitus after single oral use .

Result of Action

The primary result of Rebaudioside M’s action is the perception of sweetness without the caloric impact of sugar. This is due to its interaction with the sweet taste receptors and the subsequent activation of the taste transduction pathway . Additionally, Rebaudioside M has a clean, sweet taste with a slightly bitter or licorice aftertaste .

Action Environment

The action of Rebaudioside M can be influenced by various environmental factors. For instance, in heat-processed beverages, such as flavored ice-tea, juices, sport drinks, flavored milk, drinking yogurt and non-acidified teas, the sweetener shows good stability during High Temperature-Short Time heat processing and on subsequent product storage . Furthermore, the perception of Rebaudioside M’s sweetness can be influenced by the presence of other flavors that can mask any potential bitterness .

Safety and Hazards

Orientations Futures

Rebaudioside M could be of great interest to the global food industry because it is well-suited for blending and is functional in a wide variety of food and beverage products . Manus Biosynthesis is developing a scalable fermentation process to make one of the isomers (rebaudioside M) in commercial quantities .

Analyse Biochimique

Biochemical Properties

Rebaudioside M plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with enzymes. It is primarily converted to its aglycone steviol and steviol glucuronide through enzymatic processes. The glucosyltransferase UGT76G1 from Stevia rebaudiana catalyzes the glycosylation of steviol glucosides, including Rebaudioside M . This enzyme facilitates the addition of glucose units to steviol, enhancing its sweetness and reducing bitterness.

Cellular Effects

Rebaudioside M influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with taste receptors, specifically the T1R2 and T1R3 receptors, which are involved in sweet taste perception . Additionally, Rebaudioside M may affect glucose metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis.

Molecular Mechanism

The molecular mechanism of Rebaudioside M involves its binding interactions with taste receptors and enzymes. Rebaudioside M binds to the T1R2 and T1R3 receptors, activating the sweet taste signaling pathway . This interaction triggers a cascade of intracellular events, leading to the perception of sweetness. Furthermore, Rebaudioside M may inhibit or activate specific enzymes, influencing metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rebaudioside M can change over time. Studies have shown that Rebaudioside M is relatively stable under various conditions, but it may degrade over extended periods . Long-term exposure to Rebaudioside M in in vitro and in vivo studies has demonstrated its potential to modulate cellular functions, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Rebaudioside M vary with different dosages in animal models. At lower doses, Rebaudioside M has been shown to have minimal adverse effects, while higher doses may lead to toxicity and adverse reactions . Studies have indicated that Rebaudioside M can influence body weight, lipid metabolism, and glucose homeostasis in animal models, with threshold effects observed at specific dosage levels.

Metabolic Pathways

Rebaudioside M is involved in several metabolic pathways, including its conversion to steviol and steviol glucuronide. The enzymes uridine diphosphate-glucosyltransferase and sucrose synthase play crucial roles in the bioconversion of Rebaudioside M . These enzymes facilitate the transfer of glucose units to Rebaudioside M, enhancing its sweetness and stability.

Transport and Distribution

Rebaudioside M is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the intestines and transported to various tissues, where it exerts its effects . The distribution of Rebaudioside M within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of Rebaudioside M is crucial for its activity and function. It is primarily localized in the cytoplasm and may be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of Rebaudioside M within cells can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity.

Propriétés

IUPAC Name |

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGVXNMGMKBGQU-PHESRWQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220616-44-3 | |

| Record name | Rebaudioside M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REBAUDIOSIDE M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQA8XMC4XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular structure of Rebaudioside M?

A1: Rebaudioside M is a diterpene glycoside. Its structure comprises a central diterpene core (steviol) attached to glucose molecules. Specifically, it has three glucose units linked to the C-13 hydroxyl group and three glucose units linked to the C-19 carboxyl group of the steviol backbone. [, ]

Q2: Can you provide the molecular formula and weight of Rebaudioside M?

A2: The molecular formula of Rebaudioside M is C44H70O23, and its molecular weight is 967.01 g/mol. []

Q3: How is the structure of Rebaudioside M elucidated?

A3: The structure of Rebaudioside M has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Various 1D and 2D NMR techniques, including COSY, HSQC-DEPT, HMBC, 1D-TOCSY, and NOESY, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the compound. [, , ]

Q4: How does the structure of Rebaudioside M relate to its sweetness?

A4: While the exact mechanism of sweetness perception is complex, studies suggest that Rebaudioside M, like other steviol glycosides, interacts with sweet taste receptors on the tongue. The specific arrangement of glucose molecules within its structure is believed to contribute to its high sweetness potency, reported to be 200-350 times sweeter than sucrose. [, ]

Q5: How is enzymatic bioconversion used to produce Rebaudioside M?

A6: Enzymatic bioconversion utilizes specific enzymes, such as UDP-glucosyltransferase and sucrose synthase, to convert other steviol glycosides, like Rebaudioside A or D, into Rebaudioside M. This method offers higher yields and purity compared to traditional extraction. [, , , ]

Q6: What are the advantages of microbial fermentation for Reb M production?

A7: Microbial fermentation employs genetically engineered microorganisms, like yeast strains, to produce Reb M from simple sugars. This method allows for greater control over production parameters, potentially leading to higher yields, consistent quality, and reduced environmental impact. [, , ]

Q7: What are the potential applications of Rebaudioside M in the food and beverage industry?

A8: Rebaudioside M is a promising natural, zero-calorie sweetener for a wide range of food and beverage products. Its clean, sweet taste, high potency, and good stability make it suitable for applications such as: - Sweetening beverages: Soft drinks, juices, teas, and energy drinks. [, , ] - Formulating tabletop sweeteners: Powdered and liquid sweeteners. [, ] - Developing reduced-calorie food products: Dairy products, confectionery, and baked goods. [, ]

Q8: Are there any challenges associated with using Rebaudioside M as a sweetener?

A9: Despite its advantages, some challenges exist: - Cost-effectiveness: While microbial fermentation shows promise, further optimization is needed to make it commercially competitive. [] - Sensory perception: Although Reb M generally possesses a clean taste, some individuals might perceive a slightly bitter or licorice-like aftertaste, particularly at higher concentrations. [, ] - Regulatory approval: The use of Reb M in food and beverages is subject to regulatory approval in different countries. []

Q9: What is known about the safety of Rebaudioside M for human consumption?

A10: Several studies have investigated the safety of Reb M. Regulatory agencies, such as the European Food Safety Authority (EFSA), have evaluated the safety data and concluded that Reb M produced through specific enzymatic bioconversion methods is safe for human consumption within the established acceptable daily intake (ADI). [, , ]

Q10: What are the current research focuses related to Rebaudioside M?

A12: Ongoing research focuses on: - Optimizing production processes: Enhancing the efficiency and yield of enzymatic bioconversion and microbial fermentation. [, , , ] - Understanding its sensory properties: Investigating the relationship between its structure, concentration, and sensory perception to develop blends that mask any potential off-tastes. [, ] - Exploring its potential health effects: Studying its impact on glucose metabolism, gut microbiota, and other health parameters. [] - Developing sustainable production methods: Minimizing the environmental footprint of Reb M production through process optimization and the use of renewable resources. []

Q11: What is the future outlook for Rebaudioside M?

A13: Rebaudioside M holds significant promise as a natural, zero-calorie sweetener. As research advances and production costs decrease, Reb M is poised to become a key player in the global sweetener market, meeting the growing demand for healthier and more sustainable food and beverage options. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)